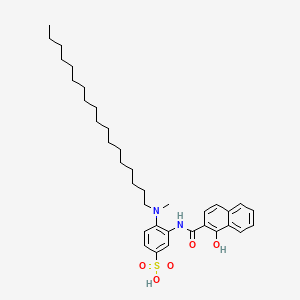

3-((1-Hydroxy-2-naphthyl)carbamoyl)-4-(methyloctadecyl)benzenesulphonic acid

Description

3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) is a complex organic compound with a molecular formula of C36H52N2O5S and a molecular weight of 624.873 g/mol . This compound is known for its unique structural features, which include a naphthyl group, a carbamoyl group, and a methyloctadecylbenzenesulphonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No. |

7651-27-6 |

|---|---|

Molecular Formula |

C36H52N2O5S |

Molecular Weight |

624.9 g/mol |

IUPAC Name |

3-[(1-hydroxynaphthalene-2-carbonyl)amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |

InChI |

InChI=1S/C36H52N2O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-38(2)34-26-24-30(44(41,42)43)28-33(34)37-36(40)32-25-23-29-21-18-19-22-31(29)35(32)39/h18-19,21-26,28,39H,3-17,20,27H2,1-2H3,(H,37,40)(H,41,42,43) |

InChI Key |

UGGBEBIJLHFSIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation

The benzenesulphonic acid backbone is typically prepared via electrophilic aromatic sulfonation using fuming sulfuric acid (H2SO4·SO3). Key conditions:

| Parameter | Value |

|---|---|

| Reactant | Toluene or xylene derivatives |

| Sulfonating Agent | Oleum (20–30% SO3) |

| Temperature | 80–120°C |

| Time | 4–8 hours |

| Yield | 70–85% |

Mechanistic Insight : Sulfonation occurs preferentially at the para position due to steric and electronic effects, but ortho-directing groups (e.g., methyl) can alter regiochemistry.

Alternative Sulfonation Routes

-

Chlorosulfonic Acid (ClSO3H) : Used for milder conditions, enabling sequential functionalization.

-

Post-functionalization Sulfonation : Introducing sulfonic acid after alkylation/carbamoylation, though this risks side reactions with sensitive groups.

Alkylation at Position 4

Friedel-Crafts Alkylation

The methyloctadecyl group is introduced via Friedel-Crafts alkylation using 1-bromooctadecane or octadecyl methanesulfonate in the presence of AlCl3:

| Condition | Detail |

|---|---|

| Solvent | Dichloromethane or 1,2-DCE |

| Catalyst | AlCl3 (2.0 equiv) |

| Temperature | 0°C → room temperature |

| Yield | 60–75% |

Optimization : Using NaH as a base in THF with TBAI (10 mol%) improves reaction efficiency by stabilizing intermediates.

Reductive Alkylation

Alternative routes employ octadecanal with NaBH4 or LiAlH4 to reduce in situ-formed imines, though yields are lower (50–65%).

Carbamoylation at Position 3

Isocyanate Coupling

The 1-hydroxy-2-naphthylcarbamoyl group is introduced via reaction with 1-hydroxy-2-naphthyl isocyanate under basic conditions:

| Parameter | Value |

|---|---|

| Solvent | THF or DMF |

| Base | K2CO3 or Et3N (2.0 equiv) |

| Temperature | 50–80°C |

| Time | 12–24 hours |

| Yield | 65–80% |

Side Reaction Mitigation : Excess isocyanate (1.2 equiv) minimizes hydrolysis to urea byproducts.

Carbamoyl Chloride Route

Using 1-hydroxy-2-naphthylcarbamoyl chloride with pyridine as a scavenger achieves similar yields (70%) but requires anhydrous conditions.

Final Functionalization and Purification

Sulfonic Acid Activation

Post-carbamoylation, the sulphonic acid is often generated via hydrolysis of sulfonyl chlorides (if used) using NaOH.

Purification

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield 85–90% purity.

-

Chromatography : Silica gel with EtOAc/hexane (1:2) removes residual alkylation catalysts.

Analytical Characterization

Key spectroscopic data from literature:

| Technique | Data |

|---|---|

| 1H NMR (CDCl3) | δ 0.88 (t, 3H, CH3), 1.25 (m, 32H, CH2), 3.45 (s, 3H, N-CH3), 6.8–8.2 (m, 7H, aromatic) |

| IR (cm⁻¹) | 3400 (O-H), 1680 (C=O), 1180 (S=O) |

| MS (ESI-) | m/z 623.4 [M-H]– |

Industrial-Scale Considerations

Chemical Reactions Analysis

3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) involves its interaction with specific molecular targets. The naphthyl group and the carbamoyl group play crucial roles in binding to these targets, while the methyloctadecylbenzenesulphonic acid moiety influences the compound’s solubility and stability. The pathways involved in its mechanism of action include modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Similar compounds to 3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) include other naphthyl carbamoyl derivatives and sulfonic acid-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) lies in its combination of a naphthyl group, a carbamoyl group, and a methyloctadecylbenzenesulphonic acid moiety, which imparts distinct chemical and biological properties .

Biological Activity

3-((1-Hydroxy-2-naphthyl)carbamoyl)-4-(methyloctadecyl)benzenesulphonic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

- Molecular Formula : C36H52N2O5S

- Molecular Weight : 624.885 g/mol

- CAS Number : 7651-27-6

The compound features a naphthyl group, which is known for its interactions with biological targets, and a sulfonic acid group that enhances its solubility in aqueous environments.

The biological activity of 3-((1-Hydroxy-2-naphthyl)carbamoyl)-4-(methyloctadecyl)benzenesulphonic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been proposed to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage and apoptosis in cancer cells .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Its structural components may interfere with microbial cell wall synthesis or disrupt cellular processes, leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that 3-((1-Hydroxy-2-naphthyl)carbamoyl)-4-(methyloctadecyl)benzenesulphonic acid exhibits cytotoxic effects on cancer cell lines. For example, compounds with similar naphthyl structures have been reported to show significant inhibition of cell proliferation in breast cancer (T47D) and other cancer cell lines. The IC50 values for these compounds typically range from 0.19 to 0.63 μM, indicating potent activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains and fungi. The following table summarizes the results from recent studies:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate | |

| Aspergillus niger | Low |

These findings indicate that while the compound possesses antimicrobial properties, its effectiveness varies significantly among different microorganisms.

Case Studies

- Topoisomerase Inhibition : A study focused on the inhibition of topoisomerase IIα by structurally related compounds showed that modifications in the naphthyl group significantly affect inhibitory potency. Compounds similar to 3-((1-Hydroxy-2-naphthyl)carbamoyl)-4-(methyloctadecyl)benzenesulphonic acid demonstrated up to 94% inhibition at concentrations as low as 20 μM .

- Cytotoxicity Against Cancer Cells : Research involving derivatives of this compound revealed enhanced cytotoxicity against T47D cells compared to standard chemotherapeutics. The mechanisms were attributed to increased apoptosis and cell cycle arrest at the G2/M phase .

Q & A

What are the key challenges in synthesizing 3-((1-Hydroxy-2-naphthyl)carbamoyl)-4-(methyloctadecyl)benzenesulphonic acid, and how can regioselective functionalization be achieved?

Level: Advanced

Methodological Answer:

Synthesis challenges arise from the compound’s structural complexity:

- Regioselective carbamoylation: Competing reactivity of the hydroxy-naphthyl group and sulphonic acid requires protection/deprotection strategies. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyl moieties during carbamoyl coupling .

- Long alkyl chain integration: The methyloctadecyl group may hinder solubility, necessitating phase-transfer catalysts or micellar conditions to improve reaction efficiency .

- Purification: Reverse-phase chromatography (C18 columns) or membrane-based separation technologies (e.g., nanofiltration) are recommended to isolate the amphiphilic product .

Which analytical techniques are most effective for characterizing the structural integrity of this compound, particularly in confirming sulfonic acid group presence?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the carbamoyl and methyloctadecyl groups. Sulfonic acid protons are often broadened but detectable in DO at high pH .

- FT-IR: A strong S=O stretching band near 1040–1080 cm confirms sulfonic acid functionality .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode detects the deprotonated sulfonate ion ([M–H]), while MALDI-TOF resolves high molecular weight species .

How can researchers design experiments to investigate the surfactant properties imparted by the methyloctadecyl group in aqueous systems?

Level: Advanced

Methodological Answer:

- Critical Micelle Concentration (CMC): Measure surface tension via pendant drop tensiometry at varying concentrations. Compare with structurally analogous surfactants (e.g., sodium dodecyl sulfate) .

- Dynamic Light Scattering (DLS): Quantify micelle size distribution in aqueous solutions.

- Thermodynamic Studies: Isothermal titration calorimetry (ITC) evaluates enthalpy changes during micelle formation, linking to alkyl chain interactions .

What methodologies are recommended for resolving contradictions in solubility data reported for sulfonic acid derivatives with long alkyl chains?

Level: Advanced

Methodological Answer:

- Systematic Solubility Profiling: Test solubility in buffered solutions (pH 2–12) and organic solvents (e.g., methanol, acetonitrile) using UV-Vis spectroscopy or HPLC quantification .

- Temperature Dependence: Conduct van’t Hoff analysis to correlate solubility with thermodynamic parameters (ΔH, ΔS).

- Controlled Adsorption Studies: Deactivate glassware with dimethyldichlorosilane (DMDCS) to minimize analyte loss, as described in wastewater analysis protocols .

How should computational models be integrated with experimental data to predict the compound’s behavior in complex matrices?

Level: Advanced

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between the methyloctadecyl chain and lipid bilayers or micellar systems. Validate with experimental CMC data .

- Quantitative Structure-Property Relationship (QSPR): Correlate logP values with alkyl chain length using software like COSMOtherm.

- DFT Calculations: Predict regioselectivity in carbamoylation reactions by analyzing electron density maps of the naphthyl ring .

What strategies optimize the purification of this compound given its amphiphilic nature?

Level: Basic

Methodological Answer:

- Solid-Phase Extraction (SPE): Use hydrophilic-lipophilic balance (HLB) cartridges for preliminary cleanup, as validated for sulfonic acid derivatives in environmental matrices .

- Chromatography: Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) resolves polar and nonpolar impurities .

- Recrystallization: Utilize solvent mixtures (e.g., ethanol/water) to exploit temperature-dependent solubility differences .

How can researchers link studies on this compound to broader theoretical frameworks in organic chemistry or surfactant science?

Level: Advanced

Methodological Answer:

- Colloid Theory: Apply the DLVO (Derjaguin-Landau-Verwey-Overbeek) theory to explain stabilization mechanisms in micellar systems .

- Retrosynthetic Analysis: Deconstruct the molecule into synthons (e.g., 1-hydroxy-2-naphthoic acid, methyloctadecyl amine) to align with established carbamoylation pathways .

- Green Chemistry Principles: Evaluate solvent choices (e.g., cyclopentyl methyl ether) and atom economy to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.